(1R)-1-pyrimidin-2-ylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. These properties can be determined through various experimental techniques .Scientific Research Applications
Hydrogen-Bond Effect and Molecular Structure Investigation
A study by Mansour and Ghani (2013) investigated the hydrogen-bond effect, spectroscopic, and molecular structure of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), utilizing techniques like FTIR, NMR, and MS, alongside DFT/B3LYP and HF methods. This research highlighted the stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed through natural bond orbital (NBO) analysis. Such investigations contribute to understanding the electronic structures and potential biological activities of related compounds (Mansour & Ghani, 2013).
Discovery and Synthesis of Sigma-1 Receptor Antagonists
Lan et al. (2014) focused on the discovery and synthesis of new pyrimidines as potent sigma-1 receptor (σ1R) antagonists, demonstrating significant antineuropathic pain activity. This work underscores the critical role of the pyrimidine scaffold and basic amine for activity, contributing to the development of novel drugs for treating neuropathic pain (Lan et al., 2014).
Novel Inhibitors of the Fibroblast Growth Factor Receptor
Research by Guagnano et al. (2011) optimized a series of N-aryl-N'-pyrimidin-4-yl ureas to afford potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. This study is pivotal in the development of anticancer agents, demonstrating the therapeutic potential of such compounds in cancer treatment (Guagnano et al., 2011).
Aldose Reductase Inhibitors with Antioxidant Activity
La Motta et al. (2007) synthesized 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase (ALR2) inhibitors, displaying significant activity and antioxidant properties. This research supports the development of treatments for conditions associated with oxidative stress and aldose reductase activity, such as diabetic complications (La Motta et al., 2007).
Synthesis and Biological Evaluation of Novel Compounds
The synthesis and evaluation of various pyrimidine derivatives for potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects, highlight the broad application scope of such compounds in medicinal chemistry and drug development. Studies have focused on structural modifications to enhance activity and understand the mechanisms of action, contributing to the discovery of new therapeutic agents (El-Sayed et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.